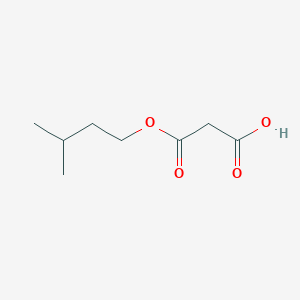

3-(3-Methylbutoxy)-3-oxopropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

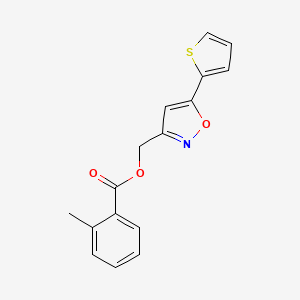

“3-(3-Methylbutoxy)-3-oxopropanoic acid” is a chemical compound with the molecular formula C7H14O3 . It has an average mass of 146.184 Da and a monoisotopic mass of 146.094299 Da . It is also known by other names such as “(3-Methylbutoxy)acetic acid” and "Isoamyloxyacetic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a carboxylic acid group (-COOH) attached to a 3-methylbutoxy group . The molecule has three hydrogen bond acceptors, one hydrogen bond donor, and five freely rotating bonds .Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 247.6±13.0 °C at 760 mmHg, and a flash point of 96.8±13.3 °C . It has a polar surface area of 47 Å2 and a molar volume of 145.4±3.0 cm3 . The compound is predicted to be readily biodegradable .Scientific Research Applications

Kinetic Evaluation of Dye Decolorization

The study by Santana et al. (2019) explored the use of 3-hydroxyanthranilic acid (3-HAA), a compound with some structural resemblance to 3-(3-Methylbutoxy)-3-oxopropanoic acid, in enhancing dye degradation through Fenton oxidative processes. The findings suggested that compounds like 3-HAA can act as redox mediators to improve the efficiency of oxidative degradation reactions, potentially indicating a role for similar compounds in environmental remediation processes Santana et al., 2019.

Enzyme Deficiency Studies

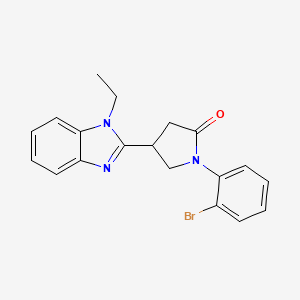

Research by Gibson et al. (1990) on 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency, utilizing compounds structurally related to this compound, highlights the importance of such compounds in biochemical assays and diagnostics. These studies can inform on metabolic disorders and the role of specific biochemical pathways in human health Gibson et al., 1990.

Atmospheric Chemistry Research

The kinetics and products of reactions involving 3-methoxy-3-methyl-1-butanol, as studied by Aschmann et al. (2011), offer insights into the atmospheric degradation of volatile organic compounds. This research informs understanding of atmospheric chemistry and pollution dynamics, suggesting potential environmental applications for studying similar compounds Aschmann et al., 2011.

Microbial Production of Chemicals

Studies on the microbial production of chemicals, such as the work by Kumar et al. (2013) on 3-hydroxypropionic acid, showcase the potential of biotechnological applications for similar compounds. These studies highlight the importance of metabolic engineering in producing valuable chemicals from renewable resources Kumar et al., 2013.

Properties

IUPAC Name |

3-(3-methylbutoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-6(2)3-4-12-8(11)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUWKLPBSLHIKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)

![7-(4-Fluorophenyl)-10-phenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methano[1,3]thiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8-trione](/img/structure/B2730935.png)

![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)

![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)

![(2E)-2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(pyridin-3-yl)prop-2-enamide](/img/structure/B2730941.png)

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)

![N-methyl-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2730948.png)